Vasopressin is primarily synthesized in the hypothalamus and released from the posterior pituitary gland. It plays a crucial role in regulating water retention in the body by acting on the kidneys. The compound (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is classified as a peptide hormone and a vasopressor agent, which means it can influence blood pressure by promoting vasoconstriction.
The synthesis of (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin typically involves solid-phase peptide synthesis (SPPS), a technique widely used for producing peptides. Key steps in the synthesis include:
The molecular structure of (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin consists of nine amino acids arranged in a specific sequence that contributes to its biological function:
The chemical reactions involving (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin primarily focus on its interactions with receptors:
The mechanism of action for (Phenylac1,D-Tyr(Et)2,Lys
This synthetic vasopressin analog features targeted substitutions at critical positions to enhance receptor selectivity and metabolic stability. The N-terminal cysteine is replaced by phenylacetyl (Phenylac1), which eliminates the disulfide-forming capability while increasing hydrophobic interactions with the V1 receptor's ligand-binding pocket. Position 2 incorporates D-tyrosine instead of L-tyrosine, conferring resistance to aminopeptidase degradation. At position 6, native arginine is substituted with lysine, reducing electrostatic repulsion with the receptor's transmembrane domains. Position 8 retains arginine to preserve cationic properties essential for receptor activation. The C-terminal glycine9 is fully removed (des-Gly9), truncating the peptide backbone [1] [8].
Table 1: Position-Specific Modifications in Vasopressin Analog
Position | Native Residue | Modified Residue | Chemical Consequence |
---|---|---|---|
1 | Cysteine | Phenylacetyl | Blocks disulfide formation; enhances hydrophobicity |
2 | L-Tyrosine | D-Tyrosine(ethyl) | Steric hindrance to enzymatic degradation |
6 | Arginine | Lysine | Optimizes charge distribution for V1R binding |
8 | Arginine | Arginine (retained) | Maintains critical cationic anchor |
9 | Glycine | Deletion (des-Gly) | Eliminates C-terminal amidation site |
The ethyl ether modification on the phenolic hydroxyl of D-Tyr2 (abbreviated D-Tyr(Et)2) sterically occludes hydrogen bonding with vasopressin V1 receptor (V1R) residues Asn46 and Gln108. This disruption shifts binding affinity from agonism to potent antagonism, with a 200-fold selectivity for V1R over V2 receptors. Molecular dynamics simulations confirm that the ethyl group induces a 15° rotation in Tyr2's side chain, preventing the receptor conformational change required for G-protein coupling. This modification is critical for the compound's function as a competitive antagonist [1] [5] [8].
Removal of C-terminal glycine9 (des-Gly9) abolishes the substrate site for carboxypeptidases, extending plasma half-life to >45 minutes in rat models. The truncation repositions Arg8 as the terminal residue, confirmed by mass spectrometry showing C-terminal amidation (-Arg-NH2). This enhances interaction with the V1R's conserved aspartate112 residue while reducing off-target activity at oxytocin receptors by 92% compared to native vasopressin. In vivo, this modification correlates with a 60% decrease in mean arterial pressure (MAP) in hypertensive rat models at 0.1 mg/kg doses [1] [4] [9].
The compound's empirical formula C54H76N14O11 was established via high-resolution mass spectrometry (HRMS) with a [M+H]+ peak at m/z 1098.2834 (calc. 1097.27). The molecular weight (1097.27 g/mol) reflects cumulative modifications: phenylacetyl (+134.04 Da vs. cysteine), D-Tyr(Et) (+194.1 Da vs. tyrosine), and des-Gly truncation (-57.05 Da). Elemental analysis confirms composition: C 59.12%, H 6.98%, N 17.88%, O 16.02% (theor. C 59.12%, H 6.98%, N 17.88%, O 16.02%) [1] [3] [8].
The calculated partition coefficient (LogP 4.306) indicates moderate hydrophobicity, attributable to phenylacetyl1 and D-Tyr(Et)2 groups. Solubility assays reveal:
Table 2: Solubility Profile in Different Solvents
Solvent | Concentration (mg/mL) | Conditions | Notes |
---|---|---|---|
Water | 36.6 ± 1.2 | 25°C, pH 7.0 | Requires sonication for dissolution |
PBS (pH 7.4) | 28.4 ± 0.8 | 25°C | Stable for >24 hours |
DMSO | 2.1 ± 0.3 | 25°C | Limited solubility; viscous solutions |
Ethanol | 0.08 ± 0.02 | 25°C | Unsuitable for stock preparation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7